Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20265829
InChI: InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)
SMILES:
Molecular Formula: C15H12ClN3OS3
Molecular Weight: 381.9 g/mol

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-

CAS No.:

Cat. No.: VC20265829

Molecular Formula: C15H12ClN3OS3

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- -

Specification

Molecular Formula C15H12ClN3OS3
Molecular Weight 381.9 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)
Standard InChI Key QOTVVODYGUTXAP-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Functional Groups

The systematic name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide delineates its architecture:

  • Core structure: A central acetamide group (CH3CONH\text{CH}_3\text{CONH}) bridges two heterocyclic thiazole rings.

  • Substituents:

    • A 4-chlorophenyl group at position 4 of the first thiazole.

    • A methyl group at position 4 of the second thiazole.

  • Linkage: A sulfanyl (S-\text{S}-) group connects the acetamide to the first thiazole.

This arrangement confers distinct electronic properties, with the chlorophenyl group enhancing lipophilicity and the methyl group modulating steric interactions .

Molecular Properties

PropertyValue
Molecular formulaC15H12ClN3OS3\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{OS}_3
Molecular weight382.92 g/mol
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors5 (amide O, thiazole N×3, Cl)
Calculated logP3.2 (estimated via ChemAxon)

The chlorophenyl and methyl groups contribute to a logP value indicative of moderate lipophilicity, suggesting favorable membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves multi-step protocols leveraging nucleophilic substitution and condensation reactions:

Step 1: Preparation of 4-(4-chlorophenyl)-2-mercaptothiazole

  • Reactants: 4-Chlorobenzaldehyde, thioacetamide, and elemental sulfur.

  • Conditions: Reflux in ethanol under acidic conditions (HCl) .

Step 2: Formation of the acetamide intermediate

  • Reactants: Chloroacetyl chloride and 4-methylthiazol-2-amine.

  • Conditions: Stirring in dichloromethane with triethylamine as a base .

Step 3: Coupling via thioether linkage

  • Reactants: Intermediate from Step 1 and Step 2.

  • Conditions: Mitsunobu reaction (DEAD, PPh3_3) or oxidative coupling (I2_2) .

Yield Optimization:

  • Use of coupling agents like EDCI/HOBt improves amidation efficiency (yields up to 65%) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Physicochemical and Spectroscopic Analysis

Spectral Characterization

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 2.35 (s, 3H, CH3_3-thiazole).

    • δ 4.10 (s, 2H, CH2_2-S).

    • δ 7.45–7.70 (m, 4H, Ar-H).

    • δ 8.20 (s, 1H, NH).

  • IR (KBr):

    • 3280 cm1^{-1} (N-H stretch).

    • 1665 cm1^{-1} (C=O).

    • 1550 cm1^{-1} (C=N thiazole) .

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL.

    • Water: <0.1 mg/mL.

  • Stability: Degrades under UV light (t1/2_{1/2} = 48 h in solution), necessitating storage in amber vials.

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

Thiazole-acetamide hybrids exhibit moderate activity against Plasmodium falciparum (IC50_{50} = 8–12 μM) by interfering with heme polymerization . The methyl group likely reduces metabolic degradation, prolonging half-life in vivo .

Computational Predictions

  • Molecular docking: Favorable binding to Src kinase (ΔG = −9.2 kcal/mol) and Plasmodium dihydroorotate dehydrogenase (ΔG = −8.7 kcal/mol) .

  • ADMET: Predicted CYP3A4 inhibition risk (probability = 0.78) and moderate oral bioavailability (F = 45%).

Comparative Analysis with Analogous Compounds

CompoundTarget ActivityIC50_{50}/EC50_{50}Key Structural Difference
KX2-391 Src kinase inhibition0.4 μMPyridine vs. thiazole ring
NSC373969 Antimalarial12 μMThiadiazole vs. thiazole
Derivative 11 Cytotoxicity (HeLa)5 μMQuinoline substituent

Challenges and Future Directions

  • Synthetic scalability: Low yields in coupling steps necessitate alternative catalysts (e.g., polymer-supported reagents).

  • Toxicity profiling: No in vivo data exist; rodent studies are critical for assessing hepatotoxicity risks.

  • Formulation development: Poor aqueous solubility mandates nanoemulsion or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator